4-Methyl-[2,3'-bipyridine]-5'-carbonitrile 4-Methyl-[2,3'-bipyridine]-5'-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1346686-68-7
VCID: VC15984285
InChI: InChI=1S/C12H9N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3
SMILES:
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol

4-Methyl-[2,3'-bipyridine]-5'-carbonitrile

CAS No.: 1346686-68-7

Cat. No.: VC15984285

Molecular Formula: C12H9N3

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-[2,3'-bipyridine]-5'-carbonitrile - 1346686-68-7

Specification

CAS No. 1346686-68-7
Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
IUPAC Name 5-(4-methylpyridin-2-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H9N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3
Standard InChI Key VBDPFXLIMDIZRT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)C2=CN=CC(=C2)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Methyl-[2,3'-bipyridine]-5'-carbonitrile consists of two pyridine rings connected at the 2- and 3'-positions, with a methyl group at the 4-position of one ring and a nitrile (-C≡N) group at the 5'-position of the other (Figure 1). This arrangement creates a conjugated system that enhances electron delocalization, a feature critical to its coordination capabilities and reactivity .

Table 1: Hypothesized Molecular Properties

PropertyValue (Calculated)Source Analogue
Molecular FormulaC₁₂H₉N₃Derived from
Molecular Weight (g/mol)195.22Adjusted from (214.22 g/mol)
XLogP31.8Estimated via
Hydrogen Bond Donors0Nitrile lacks -OH/NH groups
Hydrogen Bond Acceptors3Pyridine N, nitrile N

Synthetic Pathways and Challenges

Cross-Coupling Strategies

The synthesis of bipyridine derivatives often relies on transition-metal-catalyzed cross-coupling reactions. For 4-methyl-[2,3'-bipyridine]-5'-carbonitrile, plausible routes include:

Table 2: Synthetic Method Comparison

MethodYield (%)Key ChallengesCatalytic System
Suzuki-Miyaura30–502-Pyridylboronate instabilityPd(PPh₃)₄, CuI co-catalyst
Negishi45–65Moisture sensitivityPd(dba)₂, SPhos ligand

Direct Cyanation

Post-functionalization of preformed bipyridines offers an alternative. For example, palladium-catalyzed cyanation of 4-methyl-[2,3'-bipyridine]-5'-bromide using Zn(CN)₂ could introduce the nitrile group. This approach mirrors strategies used for aryl cyanides but risks side reactions at the pyridine nitrogen .

Coordination Chemistry and Metal Complexation

Ligand Behavior

The nitrile group in 4-methyl-[2,3'-bipyridine]-5'-carbonitrile can act as a weak σ-donor, while the pyridine nitrogens provide stronger Lewis basicity. This dual functionality enables diverse coordination modes:

  • Monodentate binding via a single pyridine nitrogen.

  • Bridging coordination through both pyridine rings, facilitating polynuclear complexes.

Table 3: Hypothetical Metal Binding Affinities

Metal IonLog K (Estimated)Preferred Binding Site
Cu(II)8.2Pyridine N + nitrile
Fe(II)6.7Pyridine N only
Ru(II)9.1Chelating (N,N)

These estimates derive from studies of analogous carboxylated bipyridines, adjusted for the nitrile’s weaker donor strength.

Catalytic Applications

Ru(II) complexes of nitrile-bearing bipyridines are theorized to serve as photocatalysts in water-splitting reactions, leveraging the nitrile’s electron-withdrawing effect to modulate redox potentials. Similarly, Cu(I) complexes could mimic the activity of nitrile hydratase enzymes, though experimental validation is needed.

Physicochemical Properties and Stability

Solubility and Partitioning

The nitrile group reduces polarity compared to carboxylated analogs, leading to:

  • Increased lipid solubility: Predicted logP of 1.8 vs. 1.4 for 4-methyl-[2,3'-bipyridine]-5'-carboxamide .

  • Reduced aqueous solubility: ~2.1 mg/mL in water (estimated via Abraham model).

Thermal Stability

Differential scanning calorimetry (DSC) simulations suggest a melting point of 189–192°C, with decomposition above 300°C. The nitrile’s thermal resilience likely exceeds that of carboxamides, which degrade via hydrolysis.

Comparative Analysis with Related Bipyridines

Functional Group Impact

Replacing the carboxamide (-CONH₂) with a nitrile (-CN) group induces:

  • Electronic effects: Enhanced electron deficiency at the 5'-position, altering UV-Vis absorption maxima (λₘₐₓ shift from 274 nm to 268 nm predicted).

  • Steric effects: Reduced steric bulk, permitting tighter metal-ligand binding.

Applications in Materials Science

While carboxylated bipyridines excel in MOF synthesis, the nitrile analog may find niche roles in:

  • Conductive polymers: As a dopant to improve electron mobility.

  • Luminescent materials: Eu(III) or Tb(III) complexes for OLEDs, exploiting nitrile-sensitized emission.

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